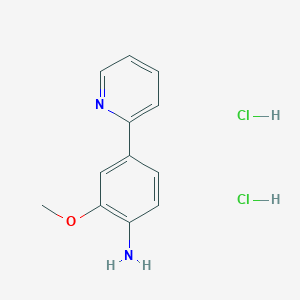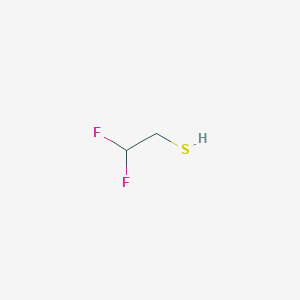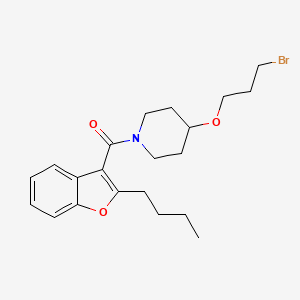
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H19N3O2. It is a versatile small molecule scaffold used primarily in proteomics research . This compound is known for its unique structure, which includes a piperazine ring and an amino acid derivative, making it a valuable tool in various scientific applications.
准备方法
The synthesis of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride involves several steps. One common method includes the reaction of 4-methylpentanoic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
化学反应分析
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
科学研究应用
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in proteomics research to study protein interactions and functions. It can be used as a probe to investigate enzyme activities and protein-ligand binding.
Medicine: In medicinal chemistry, it serves as a scaffold for designing new drugs with potential therapeutic effects. Its unique structure allows for the modification of various functional groups to enhance drug efficacy and selectivity.
作用机制
The mechanism of action of 4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
The pathways involved in its mechanism of action depend on the specific target and the context of its use. In proteomics research, it may be used to study signal transduction pathways and protein-protein interactions .
相似化合物的比较
4-(2-Amino-4-methylpentanoyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
4-(2-Amino-4-methylpentanoyl)piperazine: This compound lacks the hydrochloride group but shares a similar core structure. It is used in similar applications but may have different solubility and stability properties.
4-(2-Amino-4-methylpentanoyl)piperidin-2-one: This compound has a piperidine ring instead of a piperazine ring. It may exhibit different biological activities and chemical reactivity due to the structural differences.
4-(2-Amino-4-methylpentanoyl)piperazin-2-thione: This compound contains a thione group instead of a carbonyl group.
The uniqueness of this compound lies in its specific structure, which allows for versatile modifications and applications in various fields of research and industry .
属性
分子式 |
C10H20ClN3O2 |
|---|---|
分子量 |
249.74 g/mol |
IUPAC 名称 |
4-(2-amino-4-methylpentanoyl)piperazin-2-one;hydrochloride |
InChI |
InChI=1S/C10H19N3O2.ClH/c1-7(2)5-8(11)10(15)13-4-3-12-9(14)6-13;/h7-8H,3-6,11H2,1-2H3,(H,12,14);1H |
InChI 键 |
RXIHGIPEHUFMMA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)N1CCNC(=O)C1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)





carbohydrazide](/img/structure/B13611391.png)
![2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-amine](/img/structure/B13611393.png)



